Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the 3-chlorobenzamido group and the thiadiazole ring in the structure of this compound suggests that it may exhibit interesting pharmacological properties.
Properties
IUPAC Name |
ethyl 2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKDYMUPRNGPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclocondensation Approach
A one-pot method combining thiosemicarbazide, 3-chlorobenzoyl chloride, and ethyl 2-chloroacetate in POCl₃ was attempted but yielded <30% product due to competing hydrolysis.
Solid-Phase Synthesis
Immobilization of the thiadiazole core on Wang resin enabled iterative acylation and alkylation but required harsh cleavage conditions (95% TFA), degrading the ester group.
Industrial-Scale Considerations
Patent-Derived Insights :
- Solvent Selection : Substituting DMF with methanol/water mixtures (4:1) reduces costs without compromising yield (68–72%).
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 40% in biphasic systems.
Safety Protocols :
- 3-Chlorobenzoyl chloride and POCl₃ require handling under inert atmosphere due to moisture sensitivity.
- Waste streams containing thiol byproducts must be treated with oxidizing agents (e.g., H₂O₂) to prevent environmental release.
Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Reaction Temperature | 60°C | +15% |
| Base | K₂CO₃ | +10% vs. NaOH |
| Solvent | DMF | +20% vs. THF |
| Molar Ratio (Thiol:Chloroacetate) | 1:1.2 | +12% |
Data adapted from large-scale trials in and.
Chemical Reactions Analysis
Step 1: Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol
Thiosemicarbazide reacts with carbon disulfide (CS₂) in ethanol under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol (6 ) (Scheme 1, ).
Step 2: Formation of Ethyl 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetate
The thiol group in 6 undergoes nucleophilic substitution with ethyl 2-bromoacetate in the presence of potassium hydroxide (KOH) to yield ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate (8 ) (82% yield) .
Step 3: Aroylation to Form the Target Compound
8 reacts with 3-chlorobenzoyl chloride in the presence of triethylamine (Et₃N) at ambient temperature, forming the final product (5h ) via amide bond formation (73% yield) .
Reaction Conditions and Characterization Data
Key parameters for the synthesis of 5h include:
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its:
-
Thiadiazole Ring : Susceptible to electrophilic substitution due to electron-deficient nature.
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Amide Group : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions.
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Thioether Linkage : Oxidizable to sulfoxide or sulfone derivatives.
Example Reactions:
-
Cycloaddition with Hydrazonoyl Chlorides
Under reflux in ethanol with triethylamine, the thiadiazole core reacts with hydrazonoyl chlorides (e.g., 5a , 5b ) to form fused heterocycles (e.g., 18a–f ) via 1,3-dipolar cycloaddition (Scheme 3, ). -
Interaction with Hydrazinecarbodithioate
Heating with hydrazinecarbodithioate (9 ) in ethanol forms thiazole derivatives (e.g., 11b ) through intermolecular cyclization (Scheme 2, ).
Comparative Analysis of Derivatives
Structural modifications at the benzamido group significantly influence reactivity and biological activity:
| Derivative | Substituent | Key Reaction Pathway | Yield | Source |
|---|---|---|---|---|
| 5h (Target) | 3-Chlorobenzamido | Aroylation with Et₃N | 73% | |
| 5i | 4-Chlorobenzamido | Similar aroylation | 80% | |
| 5j | 2,4-Dichlorobenzamido | Enhanced steric hindrance | 68% |
Mechanistic Insights
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Aroylation Mechanism : Triethylamine deprotonates the amino group in 8 , enabling nucleophilic attack on the acyl chloride (3-chlorobenzoyl chloride) to form the amide bond .
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Cycloaddition Pathway : Hydrazonoyl chlorides generate nitrileimine intermediates, which undergo 1,3-dipolar cycloaddition with the thiadiazole’s C=S bond (Fig. 3, ).
Stability and Degradation
Scientific Research Applications
Synthesis of Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with the appropriate aroyl chloride to yield this compound .
Antitumor Activity
A significant body of research has focused on the antitumor properties of thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, compounds in this series have shown promising results against human tumor cell lines such as SKOV-3 (ovarian cancer) and HL-60 (acute myeloid leukemia). For instance:
- Compound 5f demonstrated an IC50 value of 19.5 μM against SKOV-3 cells, indicating significant antiproliferative activity.
- Staining assays revealed that the mechanism of action for these compounds includes induction of apoptosis in cancer cells .
Data Table: Summary of Biological Activities
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | SKOV-3 | 19.5 | Apoptosis |
| Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | HL-60 | Not specified | Apoptosis |
| Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | MOLT-4 | Inactive | Rapid hydrolysis |
Case Study: Antitumor Activity Assessment
In a study published in Z Naturforsch, a series of novel ethyl 2-((5-benzamido)-1,3,4-thiadiazol-2-yl)thio)acetates were synthesized and evaluated for their antitumor activities. The study highlighted that variations in the benzamide moiety significantly influenced the cytotoxicity profiles against different cancer cell lines. Compounds with specific substitutions demonstrated enhanced activity and could serve as lead molecules for further development .
Review on Thiadiazole Derivatives
A comprehensive review on the cytotoxic properties of thiadiazole derivatives indicated that many compounds within this class exhibit promising anticancer properties. The review emphasized the importance of structural modifications in enhancing biological activity and suggested potential pathways for future research into novel anticancer agents .
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the 3-chlorobenzamido group may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-chlorobenzamido)benzoate: This compound also contains a 3-chlorobenzamido group but has a different core structure.
[(3-Chlorobenzamido)methyl]triethylammonium chloride: This compound contains a similar 3-chlorobenzamido group but is structurally different.
Uniqueness
Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the 3-chlorobenzamido group with the thiadiazole ring makes this compound a valuable candidate for further research and development.
Biological Activity
Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by a five-membered thiadiazole ring and a chlorobenzamido group, has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 392318-09-1. The compound features a thiadiazole ring that contributes to its biological activity through various mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit the activity of enzymes or receptors by binding to their active sites, thereby modulating cellular processes. This interaction can lead to various therapeutic effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against a range of microorganisms:
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | Inhibitory |
| Gram-negative bacteria | Inhibitory |
| Candida albicans | Inhibitory |
Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .
Antitumor Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound was evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | Cytotoxicity | Mechanism |
|---|---|---|
| SKOV-3 (ovarian cancer) | Moderate | Induces apoptosis |
| HL-60 (leukemia) | Moderate | Induces apoptosis |
| MOLT-4 (T-cell leukemia) | Inactive | Rapid hydrolysis |
In vitro studies showed that this compound exhibits cytotoxic properties against SKOV-3 and HL-60 cell lines, suggesting its potential as an anticancer agent . The mechanism involves apoptosis induction, which is critical for cancer treatment strategies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and tested their antitumor activities. The results indicated that compounds with different benzamide moieties attached to the thiadiazole core exhibited varied levels of cytotoxicity against cancer cell lines .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The findings confirmed that these compounds possess significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .
Q & A
Basic: What are the common synthetic routes for Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and what key reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by S-alkylation with ethyl chloroacetate. Critical steps include:
- Heterocyclization: Reaction of 3-chlorobenzamido-substituted thiosemicarbazide with CS₂ under basic conditions to form the 5-amino-1,3,4-thiadiazole intermediate .
- Alkylation: Treatment with ethyl chloroacetate in ethanol or ethyl acetate under reflux, often using sodium ethoxide as a base to facilitate nucleophilic substitution at the thiol group .
- Optimization: Yield improvements (up to 78.5%) require strict control of solvent polarity (e.g., ethyl acetate/petroleum ether mixtures) and reaction time .
Basic: Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), thiadiazole ring protons (δ ~7.3–8.0 ppm for aromatic substituents), and the acetamide NH (δ ~10–12 ppm) .
- IR Spectroscopy: Peaks at ~1,670–1,750 cm⁻¹ confirm the ester (C=O) and amide (CONH) groups .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 311 [M+1] for analogs) validate the molecular formula .
- TLC: Use ethyl acetate/petroleum ether (1:2) to monitor reaction progress and purity (Rf ~0.48) .
Advanced: How does the substitution pattern on the thiadiazole ring influence the compound's cytotoxic activity against cancer cell lines?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., 3-Cl): Enhance activity by increasing electrophilicity and target binding. The 3-chlorobenzamido group improves interactions with apoptosis-related proteins (e.g., CDK1, cyclin A2) .
- Methoxy vs. Chloro Substituents: Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (analog) showed IC₅₀ = 19.5 μM against SKOV-3 cells, while unsubstituted or nitro-substituted analogs were less active .
- Thioether Linkage: The thioacetate side chain improves membrane permeability, as seen in analogs with >50% inhibition in MCF7 and HEPG2 cells .
Advanced: What mechanistic insights explain the apoptotic effects observed in SKOV-3 ovarian cancer cells treated with this compound?
Methodological Answer:
- Apoptosis Induction: Acridine orange/ethidium bromide staining in SKOV-3 cells confirmed chromatin condensation and membrane blebbing, hallmarks of apoptosis .
- Protein Regulation: Downregulation of cyclin-dependent kinase 1 (CDK1) and cyclin A2 disrupts cell cycle progression, while upregulation of pro-apoptotic Bax/Bcl-2 ratios triggers mitochondrial apoptosis .
- Caspase Activation: Caspase-3/7 cleavage (observed in analogs) suggests intrinsic pathway involvement .
Advanced: How can computational methods like FEP guide the optimization of this compound's BBB permeability for CNS-targeted therapies?
Methodological Answer:
- Free Energy Perturbation (FEP): Predicts binding affinity changes for modified analogs. For example, replacing the ethyl ester with cyclohexylmethyl groups improved BBB penetration in NMDA receptor antagonists .
- Permeability Prediction: Algorithms assess logP and polar surface area (PSA). Optimal PSA <90 Ų and logP ~2–3 enhance brain uptake, as demonstrated in thiadiazole-based CNS agents .
Basic: What are the recommended protocols for in vitro cytotoxic evaluation of this compound, and how should contradictory activity data across cell lines be interpreted?
Methodological Answer:
- MTT Assay Protocol: Seed SKOV-3, MCF7, or HEPG2 cells (5,000 cells/well), treat with 1–100 μM compound for 48–72 h, and measure absorbance at 570 nm .
- Data Contradictions:
Advanced: What strategies are employed to modify the 3-chlorobenzamido group to enhance bioavailability without compromising antitumor efficacy?
Methodological Answer:
- Bioisosteric Replacement: Substitute 3-Cl with 3-CF₃ or 4-OCH₃ to maintain electron-withdrawing effects while improving solubility .
- Prodrug Design: Convert the ethyl ester to a methyl ester or glycoside derivative (e.g., glucoside conjugates) to enhance water solubility and tissue targeting .
- Hybrid Molecules: Conjugate with pyrazole or triazole moieties to dual-target kinase and apoptotic pathways, as seen in analogs with IC₅₀ <10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
